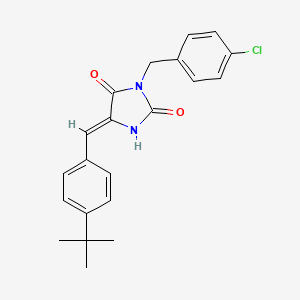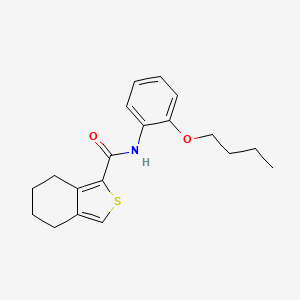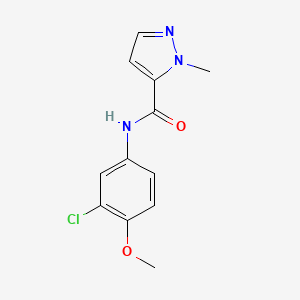![molecular formula C20H26O4 B5396661 5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid](/img/structure/B5396661.png)
5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBF or TBFu and is a furoic acid derivative. TBF is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Mechanism of Action
The mechanism of action of TBF is not well understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha. TBF has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and physiological effects:
TBF has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. TBF has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
TBF has several advantages as a research tool, including its anti-inflammatory and antioxidant properties, as well as its potential as a growth regulator for plants. However, TBF has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on TBF, including:
1. Further investigation of its anti-inflammatory and antioxidant properties in various animal models of disease.
2. Development of more efficient and cost-effective synthesis methods for TBF.
3. Investigation of its potential as a growth regulator for crops and its effects on plant physiology.
4. Exploration of its potential as a monomer for the synthesis of novel polymers with improved properties.
5. Investigation of its potential as a therapeutic agent for various inflammatory diseases in humans.
In conclusion, 5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and research tool.
Synthesis Methods
The synthesis of TBF involves the reaction of 4-tert-butylphenol with formaldehyde and furfural in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is then hydrolyzed to yield TBF.
Scientific Research Applications
TBF has been extensively studied for its potential applications in various fields, including material science, pharmaceuticals, and agriculture. In material science, TBF has been used as a monomer for the synthesis of polymers with improved thermal stability and mechanical properties. In pharmaceuticals, TBF has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of cytokines. In agriculture, TBF has been used as a growth regulator for plants and as a fungicide.
properties
IUPAC Name |
5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-19(2,3)13-7-9-14(10-8-13)23-12-16-15(18(21)22)11-17(24-16)20(4,5)6/h7-11H,12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOOVKALUBLDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=C(O2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)

![N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)

![methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)
![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)


![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-(2,4,6-trimethoxybenzyl)piperidine](/img/structure/B5396690.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)